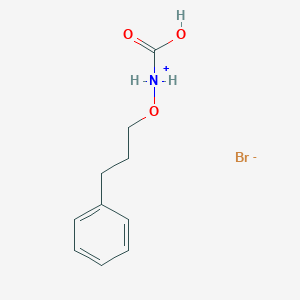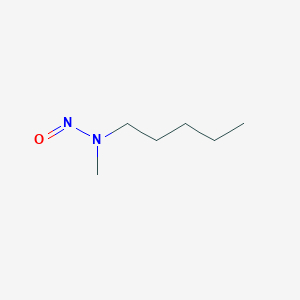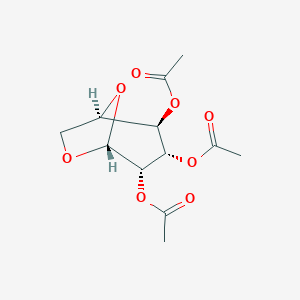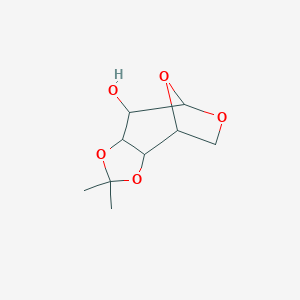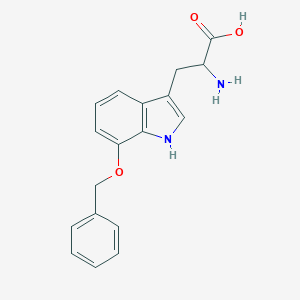
7-Benzyloxy-DL-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyloxy-DL-tryptophan, also known as this compound, is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Indoleamine 2,3-Dioxygenase Inhibition for Cancer Immunotherapy
7-Benzyloxy-DL-tryptophan derivatives have been explored for their potential in cancer immunotherapy through the inhibition of indoleamine 2,3-dioxygenase (IDO), a key enzyme in tryptophan metabolism via the kynurenine pathway. IDO plays a crucial role in immune tolerance mechanisms, making it a therapeutic target for cancer treatment. Modifications to improve in vitro potencies and pharmacokinetic profiles of these derivatives have led to compounds with significant oral bioavailability and tumor growth delay in murine models, suggesting their potential as drug leads for cancer immunotherapy (Lin et al., 2016).
Inhibition of L-Type Amino Acid Transporter LAT1
Research on this compound and its isomeric derivatives has shown inhibition of the L-type amino acid transporter LAT1 (SLC7A5), which is crucial for nutrient uptake in cancer cells. Among the isomers, specific derivatives demonstrated potent inhibition of LAT1-mediated amino acid transport, highlighting the potential application of these compounds in anticancer drug discovery by targeting amino acid metabolism in tumor cells (Graff et al., 2022).
PET Tumor Imaging Agents
This compound has been evaluated for its application in tumor imaging using positron emission tomography (PET). Derivatives carrying fluoroethoxy side chains were synthesized and showed promising results in vivo, with certain analogues achieving high tumor-to-background ratios in xenograft-bearing mice. This indicates the potential of this compound derivatives as PET imaging agents for cancer diagnosis and treatment monitoring (Chiotellis et al., 2014).
Sirt1 Inhibition for Cancer Treatment
Amino acid derivatives of this compound have been investigated as Sirt1 inhibitors, with specific focus on their role in cancer therapy. Sirt1, involved in numerous biological processes, has emerged as a potential therapeutic target. Derivatives demonstrated significant in vitro Sirt1 inhibition and cytotoxic activity against cancer cells, suggesting their utility as a starting point for the development of novel anticancer molecules (Purushotham et al., 2022).
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a derivative of tryptophan, an essential amino acid, and it may interact with the same biological targets as tryptophan .
Mode of Action
As a tryptophan derivative, it may interact with the same receptors and enzymes as tryptophan, potentially influencing the synthesis of serotonin and other bioactive molecules .
Biochemical Pathways
Tryptophan, the parent compound of 7-Benzyloxy-DL-tryptophan, is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in tryptophan metabolism are reported in several diseases, making tryptophan metabolism a promising therapeutic target
Result of Action
Given its structural similarity to tryptophan, it may influence the synthesis of bioactive molecules such as serotonin .
Analyse Biochimique
Biochemical Properties
As a derivative of tryptophan, it may interact with enzymes, proteins, and other biomolecules involved in tryptophan metabolism .
Cellular Effects
It is known that disruptions in tryptophan metabolism can have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through interactions with biomolecules involved in tryptophan metabolism .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and has a boiling point of 234.5-236.0°C .
Metabolic Pathways
7-Benzyloxy-DL-tryptophan is likely involved in the metabolic pathways of tryptophan, which primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways .
Transport and Distribution
It is likely that it interacts with transporters or binding proteins involved in tryptophan metabolism .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-amino-3-(7-phenylmethoxy-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c19-15(18(21)22)9-13-10-20-17-14(13)7-4-8-16(17)23-11-12-5-2-1-3-6-12/h1-8,10,15,20H,9,11,19H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHVBFNZTDNYRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370758 |
Source


|
| Record name | 7-BENZYLOXY-DL-TRYPTOPHAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66866-40-8 |
Source


|
| Record name | 66866-40-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-BENZYLOXY-DL-TRYPTOPHAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
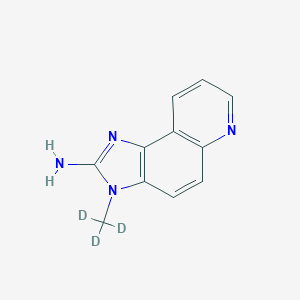
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43390.png)
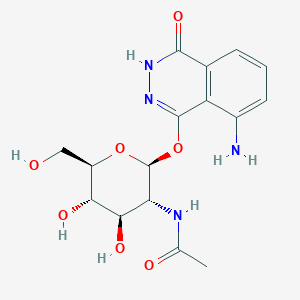
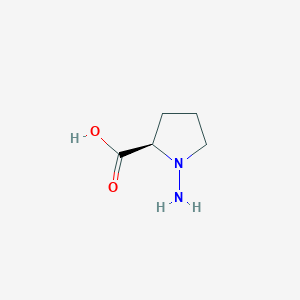
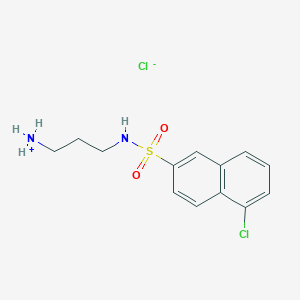
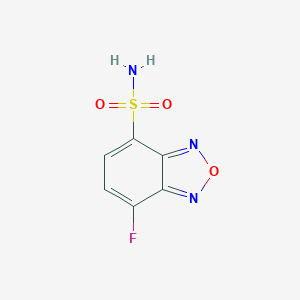
![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43411.png)
![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43412.png)
![2-AMINO-3,7,8-TRIMETHYL-3H-IMIDAZO[4,5-F]QUINOXALINE](/img/structure/B43413.png)
